Bruceine H
Description
Bruceine H is a tetracyclic triterpene quassinoid isolated from Brucea javanica (Fructus Bruceae), a plant traditionally used in Chinese medicine for treating cancer, malaria, and inflammation . Its absolute configuration was determined via X-ray crystallography, revealing stereochemical features at positions 5S, 7R, 9R, 11R, 12S, 13R, 14R, and 15R . Structurally, it shares a core pentacyclic C-20 picrasane framework common to quassinoids but differs in substituents and stereochemistry compared to analogs like Bruceine D and Brusatol .
Pharmacologically, this compound demonstrates potent anticancer activity. It suppresses non-small cell lung cancer (NSCLC) progression by targeting the Notch3/β-catenin/FOXO3a axis, enhancing the efficacy of EGFR-TKIs (e.g., gefitinib) in resistant tumors . This mechanism distinguishes it from other quassinoids, which often act via reactive oxygen species (ROS) or MAPK pathways .
Properties
CAS No. |
105532-18-1 |
|---|---|
Molecular Formula |
C20H26O9 |
Molecular Weight |
410.419 |
IUPAC Name |
(1R,2R,3R,6R,8S,13S,14R,15R,16S,17R)-2,3,15,16-tetrahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione |
InChI |
InChI=1S/C20H26O9/c1-8-3-9(22)5-17(2)10(8)4-11-18-7-28-19(6-21,14(24)12(23)13(17)18)20(18,27)15(25)16(26)29-11/h3,10-15,21,23-25,27H,4-7H2,1-2H3/t10-,11+,12+,13+,14-,15-,17-,18+,19+,20-/m0/s1 |
InChI Key |
GEKZTDPOCIKWAV-PCGPBTBDSA-N |
SMILES |
CC1=CC(=O)CC2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Quassinoids
Quassinoids from Brucea javanica share a tetracyclic or pentacyclic backbone but vary in functional groups, stereochemistry, and side chains, influencing their bioactivity. Key structural differences include:
Structural Impact on Activity :
- The C15-O-acetyl group in this compound enhances its solubility and target binding compared to Bruceine D .
- Bruceine A’s C31 double bond restricts side-chain rotation, reducing p38αMAPK activation compared to this compound .
- Brusatol’s epoxide group contributes to its Nrf2 inhibitory activity, absent in this compound .
Pharmacological Activities and Mechanisms
Anticancer Activity
This compound
- NSCLC: Inhibits proliferation and metastasis by downregulating Notch3/β-catenin, restoring FOXO3a-mediated apoptosis. Synergizes with EGFR-TKIs (gefitinib) to overcome resistance (IC50: ~2.5 µg/ml in PC-9/GR xenografts) .
- Breast Cancer : Demonstrates submicromolar IC50 values (0.71 µM in Hs 578T cells) but less studied compared to Bruceine D .
Bruceine D
- Pancreatic Cancer : Induces apoptosis via ROS/PI3K/Akt pathways (IC50: 29 nM in MIA PaCa-2 cells) .
- NSCLC : Superior to cisplatin (IC50: 1.01 µg/ml vs. 2.26 µg/ml in A549 cells) via mitochondrial ROS signaling .
- Leukemia : Targets mitochondrial pathways in K562 cells (IC50: 6.37 µM) .
Bruceine A
- Pancreatic Cancer: Most potent among quassinoids (IC50: 29 nM in MIA PaCa-2), activating p38αMAPK more effectively than Brusatol .
Brusatol
Antidiabetic and Antiviral Effects
Comparative Analysis of Key Compounds
Q & A
Q. What experimental models are commonly used to evaluate Bruceine H’s anticancer activity, and how are they optimized?
Methodological Answer:
- In vitro models : Use cancer cell lines (e.g., A549 NSCLC, K562 leukemia) with standardized protocols for dose-response assays. For example, seeding 1×10⁴ cells/well in 96-well plates, treating with this compound (2.5–40 μM), and assessing viability via CCK-8 after 24–48 hours. Dose- and time-dependence are critical .
- In vivo models : Subcutaneous xenografts in immunodeficient mice (e.g., Balb/c nu/nu) with tumor volume monitoring. Administer this compound intraperitoneally (e.g., 40 mg/kg daily for 15 days) and track body weight to rule out toxicity .
Q. What molecular targets of this compound are well-characterized, and how are they validated experimentally?
Methodological Answer:
- EGFR and Notch3 : Co-immunoprecipitation and molecular docking studies confirm direct interactions. For example, Figure C in illustrates this compound’s binding to EGFR’s tyrosine kinase domain and Notch3’s ankyrin repeats .
- Pathway validation : Western blotting for downstream markers (e.g., phosphorylated AKT/ERK, β-catenin) in treated vs. untreated cells. This compound inhibits PI3K/AKT and MAPK pathways, as shown in K562 leukemia models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across cancer types?
Methodological Answer:
- Comparative assays : Use identical cell lines (e.g., A549 NSCLC) from verified repositories and control passage numbers to minimize genetic drift.
- Standardized protocols : Replicate conditions from conflicting studies (e.g., serum concentration, incubation time) and include positive controls (e.g., cisplatin).
- Meta-analysis : Pool data from studies like and to identify variables (e.g., cell density, solvent used) influencing efficacy .
Q. What methodological considerations are critical for pharmacokinetic (PK) studies of this compound in vivo?
Methodological Answer:
- Dosing regimen : Optimize bioavailability via intraperitoneal vs. oral administration. For example, Bruceine D (structurally similar) shows higher efficacy in IP models .
- Bioanalytical methods : Use HPLC-MS to quantify plasma/tissue concentrations. Ensure a lower limit of detection (LLOD) < 1 ng/mL for accurate PK profiling .
- NIH guidelines : Adhere to preclinical reporting standards for animal studies, including detailed anesthesia, euthanasia, and statistical power calculations .
Q. How can researchers design experiments to assess this compound’s synergy with EGFR-TKIs or other targeted therapies?
Methodological Answer:
- Combination index (CI) : Use the Chou-Talalay method to calculate synergism (CI < 1) in dose-response matrices. For example, this compound enhances sorafenib’s efficacy in hepatocellular carcinoma by suppressing Notch3/β-catenin crosstalk .
- Resistance models : Generate EGFR-TKI-resistant NSCLC cell lines (e.g., via chronic exposure to gefitinib) and test this compound’s ability to reverse persistence via FOXO3a activation .
Data Contradiction and Reproducibility
Q. What strategies mitigate variability in this compound’s pro-apoptotic effects across laboratories?
Methodological Answer:
- ROS quantification : Use flow cytometry with DCFH-DA staining to standardize oxidative stress measurements. This compound induces mitochondrial ROS in pancreatic cancer (PANC-1), but baseline ROS levels vary by cell type .
- Autophagy inhibition : Co-treat with chloroquine to isolate apoptosis-specific effects. For example, Bruceine D (analogous to H) triggers both apoptosis and autophagy in lung cancer, requiring pathway-specific inhibitors for clarity .
Q. How can researchers validate this compound’s role in modulating β-catenin signaling?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
